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Compound of Interest |

Compound Name: 2-Bromo-6-methyl-1-indanone
CAS No.: 22836-94-8
- 7

Executive Summary

2-Bromo-6-methyl-1-indanone is a versatile

-halo ketone intermediate used to construct fused polycyclic heterocycles. The indanone core,
rigidified by the five-membered ring, is a privileged scaffold in medicinal chemistry, appearing in
acetylcholinesterase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] The C6-
methyl substituent improves lipophilicity and modifies the electronic profile of the aromatic ring
without sterically hindering the reactive

-carbon center.

This guide details the handling, stability, and two primary synthetic workflows for this
compound:

e Hantzsch Synthesis of indeno[1,2-d]thiazoles.
e Cyclocondensation with 2-aminopyridines to form indeno[1',2":4,5]imidazo[1,2-a]pyridines.

Chemical Properties & Safety Profile[1][2]
Physicochemical Data
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Property Specification

Chemical Structure Indan-1-one core, Br at C2, Methyl at C6

Molecular Formula

Molecular Weight 225.08 g/mol
Appearance Off-white to pale yellow crystalline solid

- Soluble in DCM, THF, EtOAc; sparingly soluble
Solubility

in hexanes

o High electrophilicity at C2; susceptible to
Reactivity S
elimination (HBr loss)

Stability & Storage (Critical)

-Bromo ketones are thermally labile and prone to photolytic degradation.

o Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

e Handling: This compound is a potent lachrymator and skin irritant.[2] All operations must be

performed in a functioning fume hood.[2]

Synthetic Workflows
Pathway A: Synthesis of 2-Amino-6-methyl-8H-
indeno[1,2-d]Jthiazole

The reaction of 2-bromo-6-methyl-1-indanone with thiourea follows the Hantzsch thiazole
synthesis mechanism. This creates a tricyclic system where the thiazole ring is fused to the C1-
C2 bond of the indanone.

Mechanism of Action

» Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic C2 position of the
indanone, displacing the bromide.

» Cyclization: The amino group of the intermediate attacks the carbonyl carbon (C1).
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» Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Experimental Protocol

e Scale: 1.0 mmol
e Reaction Time: 2—4 hours[3]
Step-by-Step Procedure:

o Preparation: Dissolve 2-bromo-6-methyl-1-indanone (225 mg, 1.0 mmol) in absolute
ethanol (10 mL) in a 25 mL round-bottom flask.

o Addition: Add thiourea (76 mg, 1.0 mmol, 1.0 equiv). Note: A slight excess (1.1 equiv) can be
used to ensure full consumption of the bromo ketone.

o Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) with magnetic stirring.
e Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, and a lower
fluorescent spot (product HBr salt) will appear.[1]

o Work-up:

o Cool the reaction to room temperature.[4][5] The product often precipitates as the
hydrobromide salt.[4]

o Filtration: Filter the solid and wash with cold ethanol (2 x 3 mL).

o Neutralization (Optional but recommended for bioassays): Suspend the salt in water and
adjust pH to ~8-9 with saturated

. Extract with EtOAc, dry over

, and concentrate.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://patents.google.com/patent/CN111875486A/en
https://www.benchchem.com/product/b3349634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352785/
https://pdf.benchchem.com/57/Application_Notes_and_Protocols_for_the_Reactions_of_2_Bromo_1_furan_2_yl_ethanone.pdf
https://www.beilstein-journals.org/bjoc/articles/18/3
https://pdf.benchchem.com/57/Application_Notes_and_Protocols_for_the_Reactions_of_2_Bromo_1_furan_2_yl_ethanone.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3349634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Yield Expectation: 75-85%

Pathway B: Synthesis of Fused Imidazo[1,2-a]pyridines

Reacting the scaffold with 2-aminopyridine yields a tetracyclic bridgehead nitrogen system.
This reaction is highly valuable for generating DNA-intercalating agents.

Experimental Protocol

e Solvent System: Anhydrous Ethanol or DMF (for higher temperature).

» Reagents: 2-Bromo-6-methyl-1-indanone (1.0 equiv) + 2-Aminopyridine (1.1 equiv).
» Conditions: Reflux for 6-8 hours.

 [solation: Similar to Pathway A. The product is an HBr salt.[4] Neutralize with

to obtain the free base.[4]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.
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Caption: Divergent synthesis of tricyclic thiazoles and tetracyclic imidazopyridines from the

common bromo-indanone precursor.

Troubleshooting & Optimization
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Problem Probable Cause Solution
Ensure solvents are
) ) anhydrous. Avoid aqueous
Low Yield Hydrolysis of C-Br bond

bases during the reaction

phase.

Multiple Spots on TLC

Decomposition / Elimination

Lower reaction temperature

(try

). Check reagent purity.

Starting Material Remains

Low Nucleophilicity

Add a catalytic amount of Nal
(Finkelstein condition) to

generate the more reactive

-iodo ketone in situ.

Lachrymatory Effect

Vapor leakage

Use a bleach trap for the
rotavap exhaust. Neutralize
glassware with dilute NaOH

before cleaning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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